2-(4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(diphenylmethyl)pyridine is a complex organic compound that features a unique combination of functional groups, including a pyridine ring, an oxazole moiety, and diphenylmethyl groups. This compound is of interest in various fields, particularly in medicinal chemistry and organic synthesis due to its potential biological activities and applications.
This compound belongs to the class of heterocyclic compounds, specifically oxazoles and pyridines. Its structural complexity allows it to serve as a versatile building block in organic synthesis and as a ligand in coordination chemistry.
The synthesis of 2-(4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(diphenylmethyl)pyridine typically involves several key steps:
The synthetic routes may be optimized for yield and purity by employing catalysts and controlled reaction conditions. Purification techniques such as chromatography are commonly used to isolate the final product.
The molecular formula of 2-(4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(diphenylmethyl)pyridine is , with a molecular weight of 404.5 g/mol. The structure includes:
| Property | Value |
|---|---|
| Molecular Formula | C28H24N2O |
| Molecular Weight | 404.5 g/mol |
| IUPAC Name | 2-(6-benzhydrylpyridin-2-yl)-4-benzyl-4,5-dihydro-1,3-oxazole |
| InChI | InChI=1S/C28H24N2O/c1-4... |
| InChI Key | GHRIFGCHRUEFAC-UHFFFAOYSA-N |
| Canonical SMILES | C1C(N=C(O1)C2=NC(=CC=C2)C(C3=CC=CC=C3)C4=CC=CC=C4)CC5=CC=CC=C5 |
The compound can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
The mechanism of action for 2-(4-Benzyl-4,5-dihydro-1,3-oxazol-2-yl)-6-(diphenylmethyl)pyridine largely depends on its specific applications. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The structural features allow it to participate in various biochemical pathways that influence cellular processes.
The compound exhibits several notable physical properties:
The chemical properties include reactivity towards oxidation and reduction processes, as well as substitution reactions involving functional groups.
The compound finds applications across multiple scientific domains:
This compound represents a significant area of interest for ongoing research due to its diverse applications and potential benefits in various fields.
CAS No.: 2134602-45-0
CAS No.: 1397-77-9
CAS No.: 11104-40-8
CAS No.: 64918-85-0
CAS No.: 591-81-1
CAS No.: 51800-34-1